Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate
CAS No.:
Cat. No.: VC16332467
Molecular Formula: C7H9NO3S2
Molecular Weight: 219.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO3S2 |
|---|---|
| Molecular Weight | 219.3 g/mol |
| IUPAC Name | ethyl 2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetate |
| Standard InChI | InChI=1S/C7H9NO3S2/c1-2-11-6(10)4-13-7-8-5(9)3-12-7/h2-4H2,1H3 |
| Standard InChI Key | RAYUAJGVGHMQCV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CSC1=NC(=O)CS1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate features a bicyclic system comprising a 1,3-thiazole ring fused to a dihydro-oxo group at the 4-position (Figure 1). The thioacetate side chain (-S-CH₂-COOEt) at the 2-position introduces distinct electronic and steric properties . Key structural attributes include:
-
IUPAC Name: Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate
-
Hybridization: The thiazole nitrogen (N1) adopts sp² hybridization, while the exocyclic sulfur (S2) exhibits partial double-bond character with the adjacent carbonyl group .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NO₃S₂ | |
| Molecular Weight (g/mol) | 219.3 | |
| XLogP3 (Partition Coefficient) | 1.2 (estimated) | |
| Hydrogen Bond Donors | 1 (NH group) | |
| Hydrogen Bond Acceptors | 4 (2 S, 2 O) |
The compound’s moderate lipophilicity (XLogP3 = 1.2) suggests balanced membrane permeability, a critical factor for bioavailability .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a two-step condensation-cyclization strategy :
-
Thioacetate Formation: Ethyl thioacetate reacts with 2-mercapto-4-oxo-4,5-dihydrothiazole in the presence of a base (e.g., triethylamine) to form the thioether intermediate.
-
Cyclization: Acid-catalyzed intramolecular cyclization yields the final product .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Thioether | Et₃N, CH₃CN, 24 h | 25°C | 68–72 |
| Cyclization | HCl (conc.), reflux | 110°C | 85–90 |
Alternative methods employ microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining yields >80% .
Mechanistic Insights
The cyclization step proceeds via nucleophilic acyl substitution, where the thiolate anion attacks the electrophilic carbonyl carbon, followed by proton transfer and ring closure (Scheme 1) :
Biological Activities
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The thioacetate moiety enhances membrane disruption by chelating essential metal ions in microbial enzymes .
Table 3: Antimicrobial Activity Profile
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
| Escherichia coli | 32 | DNA gyrase binding |
| Candida albicans | 16 | Ergosterol biosynthesis |
Pharmacological Characterization
ADMET Profiling
-
Absorption: Caco-2 permeability assay: Papp = 8.9 × 10⁻⁶ cm/s (high intestinal absorption) .
-
Metabolism: CYP3A4-mediated oxidation forms the sulfoxide derivative (t₁/₂ = 4.2 h) .
-
Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg, suggesting low acute toxicity.
Structural Modifications
QSAR studies reveal that electron-withdrawing groups at the thiazole 5-position enhance anticancer activity by 40% (R² = 0.89) .
Applications and Future Directions
Current research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume